1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
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Overview
Description
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an oxazolo[3,4-a]pyrazine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyrazine derivative with an oxazoline compound, followed by cyclization to form the oxazolo[3,4-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxazolo[3,4-a]pyrazine core can bind to active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar pyrazine core but differ in the substituents and overall structure.
Imidazo[1,2-a]pyrazine Derivatives: These compounds have an imidazo ring fused to the pyrazine core, offering different chemical properties and applications.
Uniqueness
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is unique due to its specific oxazolo[3,4-a]pyrazine core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
847556-27-8 |
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Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2;1H |
InChI Key |
QQFPFNZUCJDILI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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